3-[(Phenylsulfanyl)methyl]benzoic acid
Description
Historical Context and Initial Academic Interest in Benzoic Acid Derivatives
The journey into the world of aromatic carboxylic acids began in the 16th century with the discovery of benzoic acid, first described by Nostradamus in 1556 through the dry distillation of gum benzoin. mdpi.comacs.org Its structure was later elucidated by Justus von Liebig and Friedrich Wöhler in 1832. acs.org Early industrial production methods, developed in the late 1800s, involved the hydrolysis of benzotrichloride (B165768) or the decarboxylation of phthalic anhydride. mdpi.com Today, the commercial synthesis of benzoic acid is predominantly achieved through the environmentally greener partial oxidation of toluene (B28343) in the presence of a cobalt or manganese naphthenate catalyst. acs.orgrsc.org
The inherent properties of benzoic acid and its derivatives, such as their use as food preservatives and precursors for a wide range of organic syntheses, spurred significant academic and industrial interest. rsc.org The discovery of the antifungal properties of benzoic acid by Salkowski in 1875 was a pivotal moment, leading to its long-standing use in preservation. acs.org The versatility of the benzoic acid scaffold has made it a fundamental building block in the synthesis of numerous organic substances. rsc.org This historical foundation has paved the way for the exploration of a vast array of substituted benzoic acids, each with unique properties and potential applications. nih.govpreprints.org
Significance of the Phenylsulfanylmethyl Moiety in Chemical Synthesis and Biological Systems
The phenylsulfanylmethyl group, a thioether moiety, is a significant functional group in organic chemistry due to its unique electronic properties and reactivity. Thioethers are known to participate in a variety of chemical transformations, including oxidation to sulfoxides and sulfones, and can act as ligands for metal catalysts. The carbon-sulfur bond within the phenylsulfanylmethyl group can be strategically cleaved or modified, making it a valuable tool in synthetic organic chemistry. researchgate.net
In the context of biological systems, the incorporation of sulfur-containing moieties can profoundly influence a molecule's properties. The phenylsulfanyl group can impact a compound's lipophilicity, membrane permeability, and metabolic stability. Furthermore, thioether-containing molecules have been identified in a range of bioactive compounds and drugs. researchgate.net The investigation of benzoic acid derivatives incorporating the phenylsulfanylmethyl group, such as 3-[(Phenylsulfanyl)methyl]benzoic acid, is driven by the potential for this moiety to modulate the parent molecule's chemical and biological profile, leading to novel applications.
Current Research Trajectories for this compound
While dedicated research solely focused on this compound is not extensively documented in publicly available literature, current research on related thioether and benzoic acid derivatives provides insight into potential areas of investigation. Research into analogous compounds often involves their synthesis and subsequent evaluation for various biological activities. For instance, derivatives of benzoic acid are being explored for their potential as anti-tumor agents, acetylcholinesterase inhibitors, and carbonic anhydrase inhibitors. sci-hub.senih.gov
The synthesis of novel benzoic acid derivatives is a continuous effort, with studies exploring new catalytic systems and reaction pathways. nih.govmdpi.com The characterization of these new compounds through spectroscopic and crystallographic techniques is crucial for understanding their three-dimensional structure and chemical properties. nih.govresearchgate.net It is plausible that current and future research on this compound would follow similar trajectories, involving its synthesis, detailed characterization, and screening for potential applications in medicinal chemistry and materials science. The exploration of its coordination chemistry with various metal ions also presents a viable research direction, given the ligating potential of both the carboxylate and the thioether functionalities.
Theoretical Frameworks Guiding Research on Aromatic Carboxylic Acids
The study of aromatic carboxylic acids, including this compound, is strongly supported by theoretical and computational chemistry. Density Functional Theory (DFT) is a powerful tool used to investigate the structural and electronic properties of these molecules. mdpi.comrsc.org Theoretical calculations can predict molecular geometries, vibrational frequencies (IR spectra), and electronic properties, which can then be compared with experimental data to validate the theoretical models. rsc.org
One of the key areas of theoretical investigation for substituted benzoic acids is the prediction of their acidity (pKa values). mdpi.com The Hammett equation provides a fundamental framework for understanding how substituents on the benzene (B151609) ring influence the acidity of the carboxylic acid group through inductive and resonance effects. mdpi.comresearchgate.net Theoretical studies can dissect these substituent effects, providing a deeper understanding of the structure-property relationships. researchgate.net Furthermore, computational methods are employed to study the formation of intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the solid-state packing and solution-phase behavior of carboxylic acids. acs.orgresearchgate.net These theoretical frameworks are indispensable for rationalizing experimental observations and for the in-silico design of new benzoic acid derivatives with tailored properties.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Linear Formula | C₁₄H₁₂O₂S | sigmaaldrich.com |
| CAS Number | 30082-36-1 | sigmaaldrich.com |
| Form | Powder | sigmaaldrich.com |
| SMILES String | O=C(O)C1=CC(CSC2=CC=CC=C2)=CC=C1 | sigmaaldrich.com |
| InChI | 1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) | sigmaaldrich.com |
| InChI Key | BGPMVRFZIKPKCF-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
30082-36-1 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
3-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H12O2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2,(H,15,16) |
InChI Key |
BGPMVRFZIKPKCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylsulfanyl Methyl Benzoic Acid
Conventional Synthetic Routes to 3-[(Phenylsulfanyl)methyl]benzoic Acid
Traditional methods for the synthesis of this compound and its precursors rely on well-established organic reactions. These routes are characterized by their reliability and the extensive body of literature supporting their application.
Esterification and Hydrolysis Pathways
A common strategy in the synthesis of carboxylic acids with functionalized side chains involves the protection of the carboxyl group, typically as an ester, to prevent unwanted side reactions. The synthesis of this compound can be effectively achieved through a multi-step sequence that incorporates esterification and subsequent hydrolysis.
This pathway often commences with a readily available precursor, such as 3-methylbenzoic acid. The synthesis proceeds through the following conceptual steps:
Halogenation: The benzylic position of 3-methylbenzoic acid is selectively halogenated, usually via a free-radical mechanism, to produce 3-(bromomethyl)benzoic acid.
Esterification: The carboxylic acid group is then protected. A Fischer esterification, reacting the acid with an alcohol (like methanol (B129727) or ethanol) under acidic catalysis, is a standard method. tcu.eduyoutube.com This yields the corresponding ester, for instance, methyl 3-(bromomethyl)benzoate.
Thioether Formation: The crucial C-S bond is formed via nucleophilic substitution, where the esterified precursor reacts with thiophenol.
Hydrolysis: The final step is the deprotection of the carboxylic acid group. This is typically achieved through acid- or base-catalyzed hydrolysis of the ester. libretexts.orgchegg.com Basic hydrolysis, or saponification, uses a base like sodium hydroxide (B78521) and is often preferred as it is an irreversible reaction that goes to completion. libretexts.org
Table 1: Conceptual Steps in Esterification-Hydrolysis Route
| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Radical Halogenation | 3-Methylbenzoic acid | NBS, AIBN | 3-(Bromomethyl)benzoic acid |
| 2 | Fischer Esterification | 3-(Bromomethyl)benzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-(bromomethyl)benzoate |
| 3 | Nucleophilic Substitution | Methyl 3-(bromomethyl)benzoate | Thiophenol, Base (e.g., K₂CO₃) | Methyl 3-[(phenylsulfanyl)methyl]benzoate |
| 4 | Hydrolysis (Saponification) | Methyl 3-[(phenylsulfanyl)methyl]benzoate | NaOH, H₂O/EtOH | This compound |
Suzuki-Miyaura Cross-Coupling Strategies for Benzoic Acid Precursors
The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. yonedalabs.comtcichemicals.com While typically used to create biaryl systems by coupling an organoboron compound with an organohalide, its principles can be adapted for the synthesis of complex benzoic acid precursors. acs.orgnih.gov
A hypothetical Suzuki-Miyaura strategy for a precursor to this compound could involve coupling a boronic acid (or ester) functionalized with the benzoic acid moiety (or a protected version) with a halide containing the (phenylsulfanyl)methyl group. However, a more practical approach involves building the carbon skeleton first. For instance, a coupling reaction could be envisioned between (3-formylphenyl)boronic acid and a suitable halide, followed by reduction of the aldehyde and subsequent conversion to the thioether. The reaction is complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. yonedalabs.com
Table 2: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Role | Examples |
| Organoboron Reagent | Nucleophile | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |
| Organohalide | Electrophile | Aryl iodides, bromides, chlorides, or triflates |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), PEPPSI-type catalysts nih.gov |
| Base | Activator | Na₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Medium | Toluene (B28343), Dioxane, THF, DMF, often with water yonedalabs.com |
Nucleophilic Substitution Approaches involving Thiophenol
The most direct and widely employed method for forming the thioether linkage in this compound is through nucleophilic substitution. acsgcipr.org This approach leverages the high nucleophilicity of the thiophenolate anion and the reactivity of benzylic halides.
The reaction typically involves the Sₙ2 displacement of a halide (e.g., bromide) from a benzylic position by thiophenol or its conjugate base, sodium thiophenolate. ucalgary.ca The starting material would be a derivative of 3-(halomethyl)benzoic acid, often the ester form (e.g., methyl 3-(bromomethyl)benzoate) to avoid complications with the acidic proton of the carboxyl group. Benzylic halides are excellent substrates for Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize the transition state. ucalgary.castackexchange.com The reaction is generally efficient and proceeds under mild conditions.
Table 3: Reagents for Nucleophilic Substitution Route
| Reagent Type | Specific Example | Purpose |
| Substrate | Methyl 3-(bromomethyl)benzoate | Electrophile with a good leaving group |
| Nucleophile | Thiophenol | Sulfur source |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates thiophenol to form the more nucleophilic thiophenolate |
| Solvent | Acetone, DMF, Acetonitrile | Provides a medium for the reaction |
Novel and Green Synthetic Approaches for this compound
In line with the principles of green chemistry, recent research has focused on developing more sustainable and atom-economical synthetic methods. These novel approaches aim to reduce waste, avoid harsh reagents, and utilize catalytic processes.
Catalytic Hydrogenation and Dehydrogenation in Synthesis
Catalytic "borrowing hydrogen" (BH) or "hydrogen autotransfer" reactions represent an elegant and green strategy for C-S bond formation. researchgate.net This methodology allows for the synthesis of thioethers from alcohols and thiols, producing only water as a byproduct.
In a potential application for the synthesis of this compound, 3-(hydroxymethyl)benzoic acid could be reacted with thiophenol in the presence of a suitable transition-metal catalyst. The proposed mechanism involves:
The catalyst facilitates the dehydrogenation of the alcohol to form an intermediate aldehyde.
The aldehyde then reacts with the thiol to form a hemithioacetal, which subsequently dehydrates to a thioester or equivalent.
The hydrogen, which was "borrowed" by the catalyst, is then used to hydrogenate this intermediate to the final thioether product.
This approach avoids the use of stoichiometric activating agents or leaving groups, making it highly atom-economical. researchgate.net
Photocatalytic and Electrosynthetic Pathways
The fields of photocatalysis and electrosynthesis have introduced transformative methods for constructing chemical bonds under exceptionally mild conditions. rsc.orgrsc.org These techniques utilize light energy or electricity, respectively, to generate reactive intermediates, often avoiding the need for high temperatures or harsh chemical reagents. rsc.orgresearchgate.netwikipedia.org
Photocatalytic Synthesis: Visible-light photocatalysis can facilitate the formation of C–S bonds through various mechanisms, including the generation of thiyl radicals or via the formation of an electron donor-acceptor (EDA) complex. rsc.orgacs.org A potential photocatalytic route to this compound could involve the reaction of a precursor like 3-iodobenzoic acid with a sulfur source in the presence of a photocatalyst and light, or the direct C-H functionalization of 3-methylbenzoic acid. rsc.org These reactions are prized for their high regioselectivity and mild conditions. rsc.org
Electrosynthesis: Electrochemical methods offer another green alternative. Electrosynthesis can be used to generate reactive radical species or to mediate redox reactions with high selectivity. researchgate.netwikipedia.org For instance, an aryl radical could be generated electrochemically from a halide precursor, which is then trapped by a sulfur-based nucleophile. acs.org A notable advantage is the replacement of chemical oxidants or reductants with clean electrical current. chemrxiv.org
Table 4: Comparison of Novel Synthetic Features
| Method | Energy Source | Key Advantage | Potential Precursors | Byproducts |
| Borrowing Hydrogen | Thermal | High atom economy; water is the only byproduct | 3-(Hydroxymethyl)benzoic acid, Thiophenol | Water |
| Photocatalysis | Visible Light | Mild conditions, high selectivity, avoids harsh reagents | Aryl halides, Alcohols, Thiols | Minimal, depends on specific pathway |
| Electrosynthesis | Electricity | Replaces chemical redox agents, high control | Aryl halides, Thioethers (for modification) | Minimal, depends on electrolyte |
Enantioselective and Diastereoselective Syntheses of Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced, is of significant interest for various applications, particularly in medicinal chemistry. While specific enantioselective syntheses for this exact molecule are not extensively documented, established asymmetric methodologies can be applied to create chiral thioether-containing compounds. These methods primarily focus on creating a stereogenic center at the carbon atom attached to the sulfur.
One prominent strategy involves the asymmetric thio-Michael addition. A chiral phosphoric acid catalyst can be used to facilitate the reaction between a suitable Michael acceptor and an aryl thiol. researchgate.net For an analog of this compound, this could involve a precursor like 3-(ethenyl)benzoic acid reacting with thiophenol in the presence of a chiral catalyst to generate an enantiomerically enriched product.
Another potential route is through asymmetric phase-transfer catalysis. This method has been successfully employed in the synthesis of other complex molecules and could be adapted for chiral analogs of the target compound. nih.gov This approach might involve the alkylation of thiophenol with a chiral electrophile derived from a 3-substituted benzoic acid. The development of such syntheses is crucial for accessing single enantiomers, which often exhibit distinct biological activities. nih.gov
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgstudysmarter.co.uk This process involves breaking down the molecule through a series of "disconnections," which correspond to the reverse of known, reliable chemical reactions. lkouniv.ac.in The main operations in this analysis are disconnections and functional group interconversions (FGI). numberanalytics.com
For this compound, the analysis focuses on the key structural features: the phenylsulfanylmethyl group and the carboxylic acid moiety.
Disconnection Strategies for the Phenylsulfanylmethyl Group
The most logical disconnection for the phenylsulfanylmethyl group (C₆H₅-S-CH₂-) involves cleaving the carbon-sulfur (C-S) bond. This is a strategic choice because the formation of C-S bonds is a well-established and reliable transformation in organic synthesis.
C-S Bond Disconnection: This disconnection breaks the bond between the sulfur atom and the benzylic methylene (B1212753) group.
Target Molecule: this compound
Disconnection: C-S bond
Synthons: This disconnection generates a benzylic cation synthon (⁺CH₂-C₆H₄-COOH) and a thiophenolate anion synthon (⁻S-C₆H₅).
Synthetic Equivalents: The practical chemical reagents, or synthetic equivalents, that correspond to these idealized fragments are 3-(halomethyl)benzoic acid (e.g., 3-(bromomethyl)benzoic acid) and thiophenol (C₆H₅SH).
The forward reaction would be a nucleophilic substitution, where thiophenol, typically deprotonated with a mild base to form the more nucleophilic thiophenolate, attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid or its ester derivative.
Table 1: Retrosynthetic Disconnection of the Phenylsulfanylmethyl Group
| Disconnection Strategy | Bond Cleaved | Synthons | Synthetic Equivalents | Corresponding Forward Reaction |
|---|---|---|---|---|
| Primary Disconnection | Carbon-Sulfur (C-S) | Benzylic Cation & Thiophenolate Anion | 3-(Bromomethyl)benzoic acid & Thiophenol | Nucleophilic Substitution (Sₙ2) |
Carboxylic Acid Functional Group Transformations in Retrosynthesis
Functional Group Interconversion (FGI) is a key retrosynthetic strategy where one functional group is transformed into another to simplify the synthesis or to access more convenient precursors. numberanalytics.com For the carboxylic acid group on the benzene (B151609) ring, several FGI pathways are viable.
FGI to an Ester: A common strategy is to synthesize the carboxylic acid via the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. mdpi.com Esters are often easier to purify (e.g., by distillation or chromatography) and can serve as protecting groups for the carboxylic acid during other reaction steps. The retrosynthetic step is the conversion of the carboxylic acid to an ester. The forward synthesis involves esterification of the acid or, more likely, carrying the ester through the C-S bond formation step followed by a final hydrolysis. rasayanjournal.co.in
FGI from a Methyl Group: Aromatic carboxylic acids can be readily prepared by the oxidation of a methyl group on the aromatic ring (a benzylic position). youtube.com This leads to a retrosynthetic disconnection of the carboxylic acid to a methyl group. The synthetic precursor would be 3-methyl-1-[(phenylsulfanyl)methyl]benzene. The forward reaction involves the oxidation of this precursor using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
FGI from a Nitrile: The hydrolysis of a nitrile group provides another route to carboxylic acids. Retrosynthetically, the carboxylic acid is converted to a nitrile (CN) group. The synthetic precursor would be 3-[(phenylsulfanyl)methyl]benzonitrile. The forward synthesis involves the hydrolysis of the nitrile under acidic or basic conditions.
Table 2: Functional Group Interconversion (FGI) Strategies for the Carboxylic Acid Moiety
| FGI Pathway | Precursor Functional Group | Synthetic Precursor Example | Forward Reaction Required |
|---|---|---|---|
| Ester Hydrolysis | Ester | Methyl 3-[(phenylsulfanyl)methyl]benzoate | Base or Acid-catalyzed Hydrolysis |
| Benzylic Oxidation | Methyl | 3-Methyl-1-[(phenylsulfanyl)methyl]benzene | Oxidation (e.g., with KMnO₄) |
| Nitrile Hydrolysis | Nitrile | 3-[(phenylsulfanyl)methyl]benzonitrile | Acid or Base-catalyzed Hydrolysis |
Synthetic Accessibility and Scalability Considerations for this compound
The practical feasibility of a synthesis, especially on a larger scale, depends on factors like the cost and availability of starting materials, the robustness of the reactions, and the ease of purification. nih.gov
Starting Materials: The most direct retrosynthetic pathway relies on precursors like 3-(bromomethyl)benzoic acid or 3-methylbenzoic acid, and thiophenol.
3-Methylbenzoic acid (m-toluic acid): This is a common, commercially available, and relatively inexpensive starting material.
Thiophenol: This is also a readily available and common laboratory reagent. However, it is noted for its toxicity and extremely unpleasant odor, which requires special handling and engineering controls, particularly on a large scale.
3-(Bromomethyl)benzoic acid: This precursor can be synthesized from 3-methylbenzoic acid via a radical bromination reaction (e.g., using N-bromosuccinimide, NBS, and a radical initiator). While the reaction is standard, controlling selectivity and handling bromine sources can add complexity and cost to a large-scale process.
Reaction and Purification Scalability: The two primary synthetic routes derived from the retrosynthetic analysis present different scalability challenges.
Route A: Alkylation of Thiophenol:
Reaction: 3-(Bromomethyl)benzoic acid + Thiophenol → this compound.
Pros: This is typically a high-yielding nucleophilic substitution reaction. The conditions are generally mild (a base like sodium hydroxide or potassium carbonate in a polar solvent).
Cons: The handling of thiophenol is a significant drawback. The purification of the final product would likely involve crystallization, which is a scalable technique.
Route B: Benzylic Oxidation:
Reaction: 3-Methyl-1-[(phenylsulfanyl)methyl]benzene → this compound.
Pros: This route avoids the direct use of 3-(bromomethyl)benzoic acid, starting from the more benign 3-methylbenzoic acid to first create the thioether and then oxidize.
Cons: The oxidation step requires stoichiometric amounts of strong oxidizing agents like KMnO₄, which can generate large quantities of inorganic waste (MnO₂), a significant issue for scalability and environmental impact. The reaction conditions can also be harsh, potentially leading to over-oxidation or side reactions involving the sulfur atom, which might require its own protection/deprotection sequence, adding steps and cost.
Considering these factors, Route A is likely more synthetically direct, but the challenges associated with handling thiophenol on a large scale are a major consideration.
Table 3: Scalability Considerations for Synthetic Routes
| Parameter | Route A: Thiophenol Alkylation | Route B: Benzylic Oxidation |
|---|---|---|
| Key Starting Materials | 3-(Bromomethyl)benzoic acid, Thiophenol | 3-Methylbenzoic acid, Thiophenol |
| Key Transformation | Nucleophilic Substitution | Benzylic Oxidation |
| Scalability Advantages | High-yielding reaction, simple transformation. | Starts from a cheaper acid precursor. |
| Scalability Challenges | Handling of toxic and malodorous thiophenol. Radical bromination step to make the starting material. | Use of stoichiometric heavy-metal oxidants, significant waste generation, potential for side-reactions at the sulfur atom. |
Compound List
Table 4: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Thiophenol |
| 3-(Bromomethyl)benzoic acid |
| Methyl 3-[(phenylsulfanyl)methyl]benzoate |
| 3-Methyl-1-[(phenylsulfanyl)methyl]benzene |
| 3-[(Phenylsulfanyl)methyl]benzonitrile |
| 3-Methylbenzoic acid (m-toluic acid) |
| Potassium permanganate |
| N-Bromosuccinimide |
Chemical Reactivity and Mechanistic Studies of 3 Phenylsulfanyl Methyl Benzoic Acid
Reactions at the Carboxylic Acid Moiety of 3-[(Phenylsulfanyl)methyl]benzoic Acid
The carboxylic acid group is a primary site for transformations such as the formation of esters and amides, as well as reduction to the corresponding alcohol.
The carboxylic acid functional group of this compound can be readily converted into esters and amides, which are fundamental reactions in organic synthesis.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. mdpi.comiajpr.com The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu Zirconium-based solid acids have also been developed as reusable and environmentally benign catalysts for the esterification of benzoic acids with methanol (B129727). mdpi.com Another effective method, particularly for phenols where direct acid catalysis may be less efficient, is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net
Amidation: Direct amidation can be achieved by heating the carboxylic acid with an amine, a reaction that forms an amide bond with the elimination of water. youtube.com However, this often requires high temperatures. More commonly, the carboxylic acid is first "activated" to a more reactive derivative. A variety of coupling agents have been developed to facilitate this transformation under milder conditions. Reagents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aromatic and aliphatic carboxylic acids with a range of amines, providing the corresponding amides in good to excellent yields. lookchemmall.com Carbodiimides, like N,N′-dicyclohexylcarbodiimide (DCC), are also widely used to promote the formation of amides from carboxylic acids and amines. mdpi.com
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Esterification | ||
| Fischer-Speier | Methanol (CH₃OH), H₂SO₄ (catalyst), reflux | Methyl 3-[(phenylsulfanyl)methyl]benzoate |
| Mitsunobu | Phenol (C₆H₅OH), PPh₃, DIAD, THF | Phenyl 3-[(phenylsulfanyl)methyl]benzoate |
| Amidation | ||
| Direct Thermal | Benzylamine (C₆H₅CH₂NH₂), heat | N-Benzyl-3-[(phenylsulfanyl)methyl]benzamide |
| DCC Coupling | Aniline (C₆H₅NH₂), DCC, CH₂Cl₂ | N-Phenyl-3-[(phenylsulfanyl)methyl]benzamide |
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. chemguide.co.uklibretexts.org The reduction proceeds through a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org
Another useful reagent for this transformation is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). libretexts.org Borane is particularly noteworthy for its chemoselectivity; it reduces carboxylic acids more rapidly than many other functional groups, which can be advantageous in complex molecules. libretexts.org Recent developments have also explored visible light photoredox catalysis for the direct reduction of carboxylic acids to aldehydes using hydrosilanes, offering a method to isolate the intermediate aldehyde, which is typically not possible with stronger reducing agents like LiAlH₄. rsc.org
Oxidation: The carboxylic acid functional group is already in a high oxidation state (+3 for the carboxyl carbon) and is generally resistant to further oxidation under standard conditions. Attempted oxidation of this compound would likely affect other, more susceptible parts of the molecule, such as the thioether linkage or the aromatic rings, before reacting with the carboxylic acid.
Table 2: Reduction of the Carboxylic Acid Moiety
| Reagent | Solvent | Product | Key Features |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, then H₃O⁺ workup | {3-[(Phenylsulfanyl)methyl]phenyl}methanol | Powerful, non-selective reducing agent. chemguide.co.uklibretexts.org |
| Borane-Tetrahydrofuran (BH₃·THF) | THF | {3-[(Phenylsulfanyl)methyl]phenyl}methanol | Highly chemoselective for carboxylic acids. libretexts.org |
Reactions Involving the Phenylsulfanyl Group in this compound
The phenylsulfanyl group, a thioether, is a key reactive site, susceptible to oxidation at the sulfur atom, cleavage of the carbon-sulfur bonds, and directing electrophilic substitution on its adjacent phenyl ring.
The sulfur atom in the phenylsulfanyl group exists in the +2 oxidation state and can be readily oxidized to form a sulfoxide (B87167) (+4 oxidation state) and subsequently a sulfone (+6 oxidation state). These reactions are valuable for modifying the electronic and physical properties of the molecule.
Common oxidizing agents for converting sulfides to sulfoxides include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The reaction is often performed at low temperatures to prevent over-oxidation to the sulfone. By using one equivalent of the oxidizing agent, the sulfoxide can typically be isolated as the major product.
To achieve the full oxidation to the sulfone (sulfonylation), stronger oxidizing conditions are employed, such as using an excess of the oxidizing agent (e.g., more than two equivalents of m-CPBA) or higher reaction temperatures. organic-chemistry.org The resulting sulfonyl group is a strong electron-withdrawing group and significantly alters the molecule's polarity and reactivity. For instance, compounds containing a 4-[(4-chlorophenyl)sulfonyl]benzoic acid scaffold have been synthesized and studied for their biological activities, demonstrating the importance of the sulfonyl moiety in medicinal chemistry. mdpi.com
Table 3: Oxidation of the Phenylsulfanyl Group
| Reagent(s) | Stoichiometry | Product |
|---|---|---|
| m-CPBA or H₂O₂ | ~1 equivalent | 3-[(Phenylsulfinyl)methyl]benzoic acid (a sulfoxide) |
| m-CPBA or H₂O₂ | >2 equivalents | 3-[(Phenylsulfonyl)methyl]benzoic acid (a sulfone) |
Desulfurization involves the cleavage of one or both carbon-sulfur bonds, leading to the removal of the sulfur atom. This reductive process is a useful synthetic tool for replacing the sulfur linkage with hydrogen.
A classic and widely used method for desulfurization is hydrogenolysis with Raney nickel. wikipedia.org This heterogeneous catalyst, saturated with hydrogen, cleaves the C-S bonds and replaces them with C-H bonds. organic-chemistry.org Applying this to this compound would be expected to yield a mixture of toluene (B28343) and 3-methylbenzoic acid, resulting from the cleavage of the benzyl-sulfur and phenyl-sulfur bonds, respectively.
Other methods for desulfurization have been developed to offer greater chemoselectivity or milder reaction conditions. For example, molybdenum hexacarbonyl has been used for the desulfurization of various thiols and disulfides, tolerating many functional groups. organic-chemistry.org Nickel-catalyzed reductive cleavage of C-S bonds also provides a highly chemoselective pathway for desulfurization under mild conditions. organic-chemistry.org
Table 4: Desulfurization Reaction Examples
| Reagent/Catalyst | Conditions | Expected Major Product(s) |
|---|---|---|
| Raney Nickel (Ra-Ni), H₂ | Ethanol, heat | Toluene and 3-Methylbenzoic acid |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Acetonitrile/Water, heat | Toluene and 3-Methylbenzoic acid |
The phenyl ring of the phenylsulfanyl group is susceptible to electrophilic aromatic substitution (EAS). The sulfur atom, through its lone pairs of electrons, acts as an activating group and directs incoming electrophiles to the ortho and para positions. quora.com
Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com
Halogenation: Reaction with bromine (Br₂) in the presence of a mild Lewis acid or in a polar solvent would yield a mixture of ortho- and para-brominated products on the phenylsulfanyl ring.
Nitration: Treatment with dilute nitric acid (HNO₃) would similarly lead to ortho- and para-nitro derivatives. byjus.com The conditions must be carefully controlled to avoid oxidation of the sulfide (B99878) group.
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also result in substitution at the ortho and para positions.
Nucleophilic aromatic substitution (NAS) on the phenylsulfanyl ring is generally unfavorable. NAS reactions require the aromatic ring to be electron-deficient, typically through the presence of strong electron-withdrawing groups (like -NO₂ or -CN) at positions ortho or para to a good leaving group. The unsubstituted phenyl ring of the phenylsulfanyl moiety lacks this necessary activation.
Table 5: Electrophilic Aromatic Substitution on the Phenylsulfanyl Ring
| Reaction Type | Reagent(s) | Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-{[(o-Bromophenyl)sulfanyl]methyl}benzoic acid and 3-{[(p-Bromophenyl)sulfanyl]methyl}benzoic acid |
| Nitration | Dilute HNO₃, H₂SO₄ | 3-{[(o-Nitrophenyl)sulfanyl]methyl}benzoic acid and 3-{[(p-Nitrophenyl)sulfanyl]methyl}benzoic acid |
| Acylation | Acetyl chloride, AlCl₃ | 3-{[(o-Acetylphenyl)sulfanyl]methyl}benzoic acid and 3-{[(p-Acetylphenyl)sulfanyl]methyl}benzoic acid |
\Substitution occurs on the phenyl ring of the phenylsulfanyl group.*
Mechanistic Elucidation of Key Transformations Involving this compound
Detailed mechanistic studies are crucial for understanding the reaction pathways, intermediates, and the electronic and steric factors that govern the transformation of a chemical compound. For this compound, such studies would be essential to predict its behavior in various chemical environments and to design new synthetic routes. However, specific research into the mechanistic details of its key transformations has not been reported in the available scientific literature.
A comprehensive search of chemical databases and scholarly articles yielded no specific studies on the reaction kinetics or rate determinations for transformations involving this compound.
Kinetic studies are fundamental to understanding reaction mechanisms. They involve measuring reaction rates under varying conditions, such as reactant concentration, temperature, and catalyst presence, to determine the rate law and activation parameters (e.g., activation energy, pre-exponential factor). For a molecule like this compound, kinetic analysis of reactions such as esterification of the carboxylic acid group or oxidation of the thioether linkage would provide critical insights. For instance, determining the order of the reaction with respect to each reactant would help to establish the molecularity of the rate-determining step.
Had data been available, it would typically be presented in a format similar to the conceptual table below, detailing rate constants and activation energies for a given reaction.
Conceptual Data Table: Reaction Kinetic Parameters (No Data Available)
| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) |
|---|---|---|---|
| Esterification | Not Available | Not Available | Not Available |
The absence of such data precludes a quantitative discussion of the compound's reactivity.
There are no published studies focusing on the transition state analysis or reaction pathway mapping for this compound.
This area of study, often employing computational chemistry methods like Density Functional Theory (DFT), aims to map the potential energy surface of a reaction. By identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states, a complete reaction pathway can be charted. This analysis provides a theoretical basis for understanding why a reaction follows a specific mechanism over others. For example, computational studies on the hydrolysis of thiobenzoic acids, a related class of compounds, have been used to differentiate between A-1 (unimolecular) and A-2 (bimolecular) mechanisms by calculating the energy barriers for each pathway. cdnsciencepub.comresearchgate.net Such an analysis for this compound would clarify the energetic feasibility of proposed reaction steps.
A conceptual table for transition state analysis might include the calculated energies of various species along a reaction coordinate.
Conceptual Data Table: Calculated Energies for a Hypothetical Reaction Pathway (No Data Available)
| Species | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Not Available | Not Available |
| Transition State 1 | Not Available | Not Available |
| Intermediate | Not Available | Not Available |
| Transition State 2 | Not Available | Not Available |
Without these computational or experimental findings, the transition states and energetic profiles of its reactions remain speculative.
No specific isotopic labeling studies designed to elucidate the reaction mechanisms of this compound have been reported in the scientific literature.
Isotopic labeling is a powerful experimental technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), chemists can track bond-breaking and bond-forming events. nih.govacs.orgnih.gov For example, in a hydrolysis reaction of the carboxylic acid group, labeling the water with ¹⁸O could determine whether the oxygen atom in the resulting alcohol comes from the water molecule or the carbonyl group, thereby distinguishing between different mechanistic pathways. nih.gov Similarly, kinetic isotope effect (KIE) studies, where the reaction rate is compared between the normal and isotopically substituted reactant, can reveal whether a specific C-H or O-H bond is broken in the rate-determining step. acs.org These experiments provide definitive evidence that is often difficult to obtain by other means.
A representative data table for an isotopic labeling study would present results that confirm or deny a proposed mechanistic step.
Conceptual Data Table: Isotopic Labeling Experiment (No Data Available)
| Reaction | Isotopic Label | Labeled Product Observed | Mechanistic Implication |
|---|---|---|---|
| Hydrolysis | H₂¹⁸O | Not Available | Not Available |
The lack of such empirical data for this compound means that its reaction mechanisms have not been experimentally verified at this level of detail.
Derivatization Strategies and Structural Modifications of 3 Phenylsulfanyl Methyl Benzoic Acid
Ester and Amide Derivatives of 3-[(Phenylsulfanyl)methyl]benzoic Acid
The carboxylic acid moiety of this compound is a primary site for derivatization, readily undergoing esterification and amidation reactions to yield a variety of functionalized analogues.
Standard esterification procedures, such as the Fischer-Speier method, can be employed to convert the carboxylic acid to its corresponding esters. This typically involves reacting the acid with an alcohol in the presence of a strong acid catalyst, like concentrated sulfuric acid. tcu.edutcu.eduyoutube.com For instance, the reaction with methanol (B129727) under reflux conditions would yield methyl 3-[(phenylsulfanyl)methyl]benzoate. tcu.edu The general applicability of this method allows for the synthesis of a wide array of alkyl and aryl esters by varying the alcohol reactant.
Amide derivatives are accessible through the reaction of this compound with primary or secondary amines. This transformation often requires the activation of the carboxylic acid. Common methods include conversion to the acyl chloride using reagents like thionyl chloride, followed by reaction with the desired amine. lookchemmall.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate direct amide bond formation between the carboxylic acid and an amine under milder conditions. nih.gov Another effective method involves the use of titanium tetrachloride (TiCl₄) to mediate the condensation of carboxylic acids and amines. nih.gov These synthetic strategies provide access to a diverse library of amide derivatives with various substituents on the nitrogen atom.
A selection of representative ester and amide derivatives is presented in the interactive table below.
| Derivative Name | Structure | Method of Synthesis |
| Methyl 3-[(phenylsulfanyl)methyl]benzoate | Fischer-Speier Esterification | |
| Ethyl 3-[(phenylsulfanyl)methyl]benzoate | Fischer-Speier Esterification | |
| N-Phenyl-3-[(phenylsulfanyl)methyl]benzamide | Acyl Chloride Method | |
| N-Benzyl-3-[(phenylsulfanyl)methyl]benzamide | DCC/DMAP Coupling |
Thioether Oxidation Products of this compound
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products often exhibit altered physicochemical properties, including polarity and hydrogen bonding capacity, which can significantly influence their biological activity.
The selective oxidation of the thioether to the sulfoxide can be achieved using a variety of reagents and conditions. A common method involves the use of one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) in a suitable solvent. researchgate.net Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective for this transformation. Careful control of stoichiometry and reaction temperature is crucial to prevent over-oxidation to the sulfone. organic-chemistry.org
Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of a milder one, yields the corresponding sulfone. Reagents such as potassium permanganate (B83412) (KMnO₄) or excess hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, can be used to drive the reaction to completion, affording 3-[(phenylsulfonyl)methyl]benzoic acid. researchgate.netorganic-chemistry.org
The oxidation states of the sulfur atom introduce significant changes to the molecular geometry and electronic properties of the parent compound.
| Derivative Name | Structure | Oxidation State of Sulfur | Common Oxidizing Agent(s) |
| 3-[(Phenylsulfinyl)methyl]benzoic acid | Sulfoxide | H₂O₂, mCPBA | |
| 3-[(Phenylsulfonyl)methyl]benzoic acid | Sulfone | KMnO₄, excess H₂O₂ |
Modifications of the Phenyl Ring in this compound
Both the benzoic acid ring and the phenylthio ring are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can dramatically alter the electronic and steric properties of the molecule.
Halogenation, such as bromination or chlorination, can be achieved using standard electrophilic aromatic substitution conditions. For example, reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) would be expected to introduce bromine atoms onto the aromatic rings. The positions of substitution will be directed by the existing substituents. The carboxylic acid group is a meta-director, while the phenylsulfanylmethyl group is an ortho, para-director.
Nitration of the aromatic rings can be accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid. truman.edursc.orgyoutube.com The strong electron-withdrawing nature of the nitro group can serve as a handle for further functionalization, for example, through reduction to an amino group. The regioselectivity of the nitration is governed by the directing effects of the substituents on each ring. For the benzoic acid ring, nitration is expected to occur primarily at the positions meta to the carboxyl group.
Beyond halogenation and nitration, a variety of other electron-donating and electron-withdrawing groups can be introduced onto the phenyl rings.
Electron-donating groups , such as alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups, can be installed through Friedel-Crafts alkylation and acylation followed by reduction, or through nucleophilic aromatic substitution on an appropriately activated precursor. The introduction of these groups increases the electron density of the aromatic ring, which can influence its reactivity and interactions with biological targets.
Electron-withdrawing groups , such as cyano (-CN), trifluoromethyl (-CF₃), and sulfonyl groups, can be introduced through various synthetic methodologies. For example, a cyano group can be introduced via the Sandmeyer reaction of a corresponding diazonium salt. The presence of these groups decreases the electron density of the aromatic ring.
The table below summarizes the expected major products of electrophilic substitution on the two aromatic rings of this compound.
| Reaction | Reagents | Expected Major Product(s) on Benzoic Acid Ring | Expected Major Product(s) on Phenylthio Ring |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-5-[(phenylsulfanyl)methyl]benzoic acid | 3-[(4-Nitrophenylsulfanyl)methyl]benzoic acid and 3-[(2-Nitrophenylsulfanyl)methyl]benzoic acid |
| Bromination | Br₂, FeBr₃ | 3-Bromo-5-[(phenylsulfanyl)methyl]benzoic acid | 3-[(4-Bromophenylsulfanyl)methyl]benzoic acid and 3-[(2-Bromophenylsulfanyl)methyl]benzoic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-Acetyl-5-[(phenylsulfanyl)methyl]benzoic acid | 3-[(4-Acetylphenylsulfanyl)methyl]benzoic acid and 3-[(2-Acetylphenylsulfanyl)methyl]benzoic acid |
Conformational Analysis of this compound Derivatives
Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for exploring the conformational landscape of these molecules. These studies can identify low-energy conformers and the energy barriers between them. For instance, in related flexible benzoic acid derivatives, it has been shown that multiple conformers can exist with relatively small energy differences. nih.gov
The conformation of these molecules in the solid state can be determined by X-ray crystallography. In the crystal lattice, intermolecular interactions, such as hydrogen bonding of the carboxylic acid groups (often forming dimers) and π-stacking of the phenyl rings, play a significant role in stabilizing a particular conformation. nih.govnih.gov The specific substitution pattern on the phenyl rings can influence these intermolecular interactions and thus the preferred solid-state conformation.
Structure-Activity Relationship (SAR) Studies: Theoretical and Computational Approaches
While specific SAR studies on this compound itself are not extensively reported in the public domain, the principles of medicinal chemistry and computational modeling can be applied to hypothesize the relationships between structural modifications and potential biological activities.
Theoretical and computational approaches are instrumental in rationalizing and predicting the SAR of a series of compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR), comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) can be employed to build predictive models. researchgate.net These models correlate the biological activity of a set of molecules with their physicochemical properties or 3D fields.
For the derivatives of this compound, a systematic exploration of the following structural features would be key to developing an SAR understanding:
The nature and position of substituents on both phenyl rings: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, which can in turn affect its binding to a biological target.
The oxidation state of the sulfur atom: The conversion of the thioether to a sulfoxide or sulfone introduces a polar group capable of acting as a hydrogen bond acceptor, which can lead to new or enhanced interactions with a receptor.
Molecular docking simulations could be used to predict the binding modes of these derivatives within the active site of a specific protein target, providing insights into the key interactions that govern affinity and activity. These computational predictions can then guide the synthesis of new analogues with improved properties.
Computational and Theoretical Chemistry of 3 Phenylsulfanyl Methyl Benzoic Acid
Quantum Chemical Calculations for 3-[(Phenylsulfanyl)methyl]benzoic Acid
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules. For this compound, these calculations can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl moiety, which includes the sulfur atom with its lone pairs of electrons and the associated phenyl ring. The LUMO, conversely, is likely to be distributed over the benzoic acid portion of the molecule, particularly the carboxyl group and its conjugated phenyl ring, which act as electron-accepting regions.
A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Theoretical calculations, such as those performed using DFT with a B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), can provide quantitative values for these orbital energies. mdpi.combanglajol.info For analogous aromatic compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV. researchgate.net
A Molecular Electrostatic Potential (MEP) map further illuminates the electronic landscape of the molecule. The MEP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), making it a site for nucleophilic interaction. nih.govnih.gov
Table 1: Predicted Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capacity |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |
Note: These are estimated values based on typical DFT calculations for similar aromatic carboxylic acids and sulfides.
Conformational Landscapes and Energy Minima
The flexibility of the methylene (B1212753) bridge and the rotation around the C-S and C-C single bonds in this compound give rise to a complex conformational landscape. Identifying the global minimum energy conformation and other low-energy conformers is essential for understanding its behavior in different environments. uky.edulibretexts.org
Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the potential energy at each point. This process generates a potential energy surface, from which the stable conformers (energy minima) can be identified. libretexts.orgnih.gov For this compound, the key dihedral angles would be associated with the rotation of the phenyl and benzoic acid rings relative to the central methylene-sulfur bridge.
It is anticipated that the most stable conformer will adopt a staggered arrangement to minimize steric hindrance between the two bulky phenyl and benzoic acid groups. libretexts.org The presence of intramolecular hydrogen bonding, although unlikely to be strong in this molecule, and other non-covalent interactions can also influence the conformational preferences. Computational studies on similar molecules have shown that even small energy differences between conformers can lead to polymorphism in the solid state. uky.edunih.gov
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| C(aromatic)-C(methylene)-S-C(phenyl) | Rotation around the C-S bond | Staggered arrangements to minimize steric clash |
| C(benzoic)-C(methylene)-S-C(phenyl) | Relative orientation of the two aromatic rings | Extended (anti) or folded (gauche) conformations |
| O=C-O-H | Orientation of the carboxylic acid proton | cis and trans conformers, with trans generally being more stable researchgate.net |
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of the molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.govbohrium.comstevens.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uknih.gov The calculated chemical shifts are typically compared with experimental data for validation. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings, the methylene protons, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The methylene protons would likely appear as a singlet, and its chemical shift would be indicative of its proximity to the sulfur atom and the aromatic rings. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. mdpi.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s |
| Aromatic (Benzoic Acid Ring) | 7.4 - 8.1 | m |
| Aromatic (Phenyl Ring) | 7.2 - 7.5 | m |
| Methylene (-CH₂-) | 4.0 - 4.5 | s |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and computational method.
IR Frequencies: Theoretical vibrational analysis provides the frequencies and intensities of the infrared absorption bands. researchgate.netresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical method. mdpi.comnih.gov The predicted IR spectrum of this compound would feature characteristic stretching vibrations for the O-H of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O of the carboxylic acid (a strong band around 1700 cm⁻¹), the aromatic C-H bonds (around 3100-3000 cm⁻¹), and the C-S bond (in the fingerprint region).
Table 4: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H stretch (carboxylic acid) | ~3000 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (carboxylic acid) | ~1700 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O stretch (carboxylic acid) | ~1300 | Medium |
| C-S stretch | 750 - 600 | Weak to Medium |
Note: These are generalized frequency ranges. Precise values would be obtained from specific DFT calculations.
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling and dynamics simulations offer a way to study the behavior of this compound in a more complex environment, such as in solution or interacting with a biological target.
Molecular Docking Studies (Theoretical Ligand-Receptor Interactions)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates. nih.gov For this compound, docking studies could be performed against various protein targets to explore its potential biological activity.
The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the binding mode. The carboxylic acid group of this compound would be a key pharmacophore, capable of forming hydrogen bonds with appropriate residues in a protein's active site. The two phenyl rings can participate in hydrophobic and π-π stacking interactions.
Table 5: Potential Interactions in a Theoretical Docking Study
| Functional Group of Ligand | Potential Interacting Residues in a Receptor | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine, Serine, Threonine | Hydrogen Bonding, Salt Bridges |
| Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | π-π Stacking, Hydrophobic Interactions |
| Thioether (-S-) | Methionine, Cysteine | van der Waals, potential weak interactions |
Molecular Dynamics for Conformational Flexibility
Molecular dynamics (MD) simulations provide a time-dependent view of the molecular system, allowing for the study of its conformational flexibility and dynamic behavior. nih.govaps.org An MD simulation of this compound, either in a solvent box or within a protein binding site, would reveal how the molecule explores its conformational space over time.
These simulations can validate the energy minima found through conformational analysis and provide insights into the transitions between different conformations. By analyzing the trajectory of the atoms over the simulation period, one can calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of different parts of the molecule. For this compound, MD simulations would be particularly useful for understanding the flexibility of the methylene-sulfur linker and the relative movements of the two aromatic rings. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. nih.gov
Density Functional Theory (DFT) Applications to this compound
Density Functional Theory (DFT) has become an indispensable method in computational chemistry for predicting the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular attributes that can provide deep insights into chemical behavior. For a molecule like This compound , which contains a flexible thioether linkage and a carboxylic acid group, DFT could be employed to study its conformational landscape, electronic properties, and reactivity. However, a thorough search of published research indicates that specific DFT studies on this compound are not currently available.
One of the significant applications of DFT is in the prediction and validation of reaction mechanisms. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This allows chemists to understand the step-by-step pathway of a chemical transformation.
For This compound , DFT could theoretically be used to investigate various reactions, such as the oxidation of the sulfur atom, esterification of the carboxylic acid, or electrophilic aromatic substitution on either of the phenyl rings. Such studies would involve locating the transition state structures for each step and calculating the activation energies to determine the most probable reaction pathway. Despite the potential for these insightful investigations, no specific research detailing the DFT-based prediction or validation of reaction mechanisms involving This compound has been published.
DFT calculations are a valuable source of thermodynamic and kinetic descriptors that quantify the stability and reactivity of molecules. These descriptors are crucial for understanding and predicting chemical processes.
Thermodynamic Descriptors: Thermodynamic properties such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation and reaction can be calculated using DFT. These values help in determining the spontaneity and energy changes associated with chemical reactions. For This compound , these descriptors would be invaluable for assessing its relative stability and its potential to participate in various equilibria.
Kinetic Descriptors: Kinetic parameters, including activation energies (Ea) and rate constants (k), can also be derived from DFT calculations, often in conjunction with transition state theory. These descriptors are essential for understanding the speed at which a reaction proceeds. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of kinetic reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.
Despite the utility of these descriptors, specific calculated thermodynamic and kinetic data for This compound are not available in the current body of scientific literature. In the absence of dedicated computational studies, no data tables for these properties can be generated.
Applications of 3 Phenylsulfanyl Methyl Benzoic Acid in Advanced Organic Synthesis
3-[(Phenylsulfanyl)methyl]benzoic Acid as a Chiral Auxiliary or Ligand Precursor
A thorough search of academic and research databases reveals no specific instances of this compound being utilized as a chiral auxiliary or as a direct precursor for a chiral ligand in published studies. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. sigmaaldrich.commdpi.com While sulfur-containing compounds can act as chiral auxiliaries, there is no evidence to suggest that this compound, in its racemic form, has been resolved into enantiomers and applied for this purpose. mdpi.com Similarly, its use as a precursor to a ligand for asymmetric catalysis is not documented.
Role of this compound in Asymmetric Catalysis (Theoretical Aspects)
There are no specific theoretical studies or computational models in the available literature that focus on the role of this compound in asymmetric catalysis. The potential for this molecule to act as a ligand would depend on the coordination of the sulfur atom and/or the carboxylate group to a metal center. The flexibility of the methylene (B1212753) spacer and the electronic properties of the phenylthio group could influence the geometry and stability of a potential catalyst-substrate complex. However, without experimental data or theoretical modeling, any discussion of its role remains purely speculative.
Utilization of this compound as a Synthetic Intermediate in Complex Molecule Construction
While commercially available, indicating its use in synthesis, specific applications of this compound as a synthetic intermediate in the construction of complex molecules are not well-documented in peer-reviewed literature. Its structure suggests potential as a building block where the benzoic acid moiety can be modified (e.g., through esterification or amidation) and the phenylsulfanyl group can be a target for further functionalization (e.g., oxidation to sulfoxide (B87167) or sulfone).
No specific synthetic routes have been published where this compound serves as a primary building block for the construction of heterocyclic compounds. The synthesis of heterocycles often involves the cyclization of precursors containing multiple reactive functional groups. nih.govresearchgate.netamazonaws.com While one could envision intramolecular cyclization strategies involving the carboxylic acid and the aromatic rings, no such reactions have been reported for this specific molecule.
A search of the literature did not yield any studies describing the use of this compound as a scaffold for the synthesis of natural product analogs or other bioactive molecules. The development of such analogs often relies on a known bioactive scaffold or a pharmacophore from a natural product. mdpi.comnih.govnih.gov There is no indication that the this compound framework is a recognized pharmacophore or has been used to mimic the structure of known natural products.
Design and Synthesis of Functional Materials Incorporating this compound Scaffolds
The design and synthesis of functional materials often require monomers with specific properties that can be polymerized or incorporated into larger structures.
There is no published research detailing the synthesis of polymers or oligomers using this compound as a monomer. Benzoic acid derivatives can be used in the synthesis of polymers like polyesters or polyamides. mdpi.com The presence of the thioether linkage could impart specific properties such as refractive index or thermal stability to a resulting polymer. However, no examples of such polymers derived from this specific monomer are available in the literature.
Supramolecular Architectures and Self-Assembly (Theoretical Aspects)
Information on the theoretical aspects of supramolecular architectures and the self-assembly of this compound is not available in the reviewed scientific literature.
Advanced Spectroscopic Analysis and Structural Elucidation Techniques for 3 Phenylsulfanyl Methyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-[(Phenylsulfanyl)methyl]benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the intricate connectivity of its constituent atoms.
A detailed analysis of the ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons on both the benzoic acid and phenylsulfanyl rings, as well as the characteristic singlet for the methylene (B1212753) (-CH₂-) bridge. The chemical shifts and coupling constants of the aromatic protons would provide crucial information about their relative positions on the rings. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the carboxyl carbon, the aromatic carbons, and the methylene carbon.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively establish the bonding framework, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling relationships between adjacent protons. For instance, it would show correlations between the protons on the benzoic acid ring and between the protons on the phenylsulfanyl ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in connecting the different fragments of the molecule. Key correlations would be expected between the methylene protons and the carbons of both aromatic rings, as well as the carboxyl carbon, thus unequivocally establishing the "sulfanylmethyl" bridge between the phenyl and benzoic acid moieties.
Advanced Solid-State NMR Applications
While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) could be employed to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about the presence of different polymorphs (different crystal packing arrangements) and provide details about the local environment of each carbon atom within the crystal lattice.
Mass Spectrometry for Fragmentation Pattern Analysis and Isotope Abundance
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula (C₁₄H₁₂O₂S).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the benzylic C-S bond and the loss of the carboxyl group. The analysis of the resulting fragment ions would provide further confirmation of the compound's structure.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, allowing for the identification of its functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands for:
The O-H stretch of the carboxylic acid group, typically a broad band in the region of 2500-3300 cm⁻¹.
The C=O stretch of the carboxyl group, a strong absorption around 1700 cm⁻¹.
The C-S stretching vibration.
The C-H stretching and bending vibrations of the aromatic rings and the methylene group.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing (Where Applicable)
The definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
This analysis would reveal the absolute conformation of the molecule in the solid state, including the dihedral angles between the two aromatic rings. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, that dictate the crystal packing arrangement.
Biochemical Interactions and Mechanistic Insights Excluding Clinical Studies
Theoretical Studies on Interactions with Biological Macromolecules
While direct experimental data on the interaction of 3-[(Phenylsulfanyl)methyl]benzoic acid with biological targets are not available in the public domain, computational modeling techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies on analogous compounds can provide valuable predictive insights.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, hypothetical docking studies could be performed against a variety of enzymes where benzoic acid derivatives have shown inhibitory activity.
For instance, studies on other benzoic acid derivatives have explored their potential as inhibitors of enzymes like cyclooxygenases (COX), carbonic anhydrases, and various proteases. nih.govnih.gov In a hypothetical docking scenario of this compound into an enzyme active site, the benzoic acid portion would likely be a key pharmacophore. The carboxylate group could form ionic bonds or hydrogen bonds with positively charged amino acid residues such as arginine or lysine, or with the backbone amides of the protein. nih.gov
The (phenylsulfanyl)methyl substituent would explore a more hydrophobic pocket within the active site. The phenyl ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The thioether linkage introduces a degree of flexibility, allowing the substituent to adopt various conformations to optimize its fit within the binding pocket. The sulfur atom itself could potentially act as a hydrogen bond acceptor.
The predicted binding energy, a measure of the affinity of the compound for the enzyme, would be a summation of these potential interactions. A lower binding energy would suggest a more stable complex and potentially higher inhibitory potency.
Table 1: Hypothetical Binding Interactions of this compound in an Enzyme Active Site
| Functional Group | Potential Interacting Residues | Type of Interaction |
| Carboxylic Acid (-COOH) | Arginine, Lysine, Histidine | Ionic Bonding, Hydrogen Bonding |
| Phenyl Ring (of benzoic acid) | Phenylalanine, Tyrosine, Leucine | Hydrophobic, π-π Stacking |
| Thioether (-S-) | Serine, Threonine | Hydrogen Bond Acceptor (weak) |
| Phenyl Ring (of phenylsulfanyl) | Phenylalanine, Tryptophan, Valine | Hydrophobic, π-π Stacking |
| Methylene (B1212753) Bridge (-CH2-) | Alanine, Valine, Isoleucine | van der Waals Forces |
This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.
In a hypothetical receptor binding model, the benzoic acid group could mimic the acidic functionality of an endogenous ligand, while the phenylsulfanylmethyl group would occupy a hydrophobic ligand-binding domain. The specific conformational arrangement of these groups would be critical for determining the nature of the interaction (agonistic vs. antagonistic).
Influence of this compound on Biochemical Pathways (Mechanistic Hypotheses)
Based on its structural components, several mechanistic hypotheses can be formulated regarding the potential influence of this compound on biochemical pathways.
One hypothesis is the potential interference with pathways involving benzoic acid metabolism or signaling. Benzoic acid and its derivatives are known to be involved in various physiological processes, and a molecule that mimics its structure could potentially compete for the same enzymes or receptors.
Another hypothesis centers on the thioether linkage. The metabolism of sulfur-containing compounds is a critical biochemical process. It is conceivable that this compound could interact with enzymes involved in sulfur metabolism, potentially leading to the production of reactive metabolites or the depletion of crucial sulfur-containing molecules like glutathione.
Furthermore, QSAR studies on other series of benzoic acid derivatives have indicated that factors like hydrophobicity and the presence of specific functional groups are crucial for their biological activity, such as the inhibition of bacterial enzymes. nih.gov A similar approach could predict the potential for this compound to exhibit such activities.
Metabolic Transformations of Related Benzoic Acid Derivatives (Theoretical Pathways)
The metabolism of xenobiotics, foreign chemical substances, is a key determinant of their biological effects. nih.gov While the specific metabolic fate of this compound has not been documented, the metabolism of structurally related compounds, such as benzyl (B1604629) sulfide (B99878) and other benzoic acid derivatives, can provide a basis for proposing theoretical metabolic pathways. ethz.ch
The metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. rsc.org
For this compound, several theoretical metabolic transformations can be postulated:
S-Oxidation: The thioether sulfur is susceptible to oxidation by cytochrome P450 enzymes to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This is a common metabolic pathway for thioethers. ethz.ch
C-S Bond Cleavage: The carbon-sulfur bond could be cleaved, potentially leading to the formation of 3-methylbenzoic acid and thiophenol. The former would likely be further metabolized along the established pathways for benzoic acid derivatives, such as conjugation with glycine (B1666218) to form hippuric acid derivatives. ethz.ch
Aromatic Hydroxylation: The phenyl rings could undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.
Conjugation: The carboxylic acid group is a prime site for Phase II conjugation reactions, primarily with glycine or glucuronic acid. Hydroxylated metabolites formed in Phase I could also undergo glucuronidation or sulfation.
Table 2: Theoretical Metabolic Pathways for this compound
| Metabolic Reaction | Enzyme System (Hypothesized) | Potential Metabolite(s) |
| S-Oxidation | Cytochrome P450 | 3-[(Phenylsulfinyl)methyl]benzoic acid, 3-[(Phenylsulfonyl)methyl]benzoic acid |
| C-S Bond Cleavage | Cytochrome P450 / Other | 3-Methylbenzoic acid, Thiophenol |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of the parent compound |
| Glycine Conjugation | Acyl-CoA Synthetase, Glycine N-acyltransferase | 3-[(Phenylsulfanyl)methyl]hippuric acid |
| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates of the carboxylic acid or hydroxylated metabolites |
This table presents theoretical metabolic pathways based on the metabolism of related compounds and is not based on experimental data for this specific compound.
Future Directions and Emerging Research Avenues for 3 Phenylsulfanyl Methyl Benzoic Acid
Exploration of Novel Catalytic Transformations
The presence of both a sulfide (B99878) and a carboxylic acid group within the same molecule opens up diverse possibilities for its application in catalysis. Future research should systematically investigate the catalytic capabilities of 3-[(Phenylsulfanyl)methyl]benzoic acid and its derivatives.
The thioether sulfur atom is susceptible to oxidation, suggesting that the molecule could serve as a substrate or a ligand in catalytic oxidation reactions. Research could focus on developing selective oxidation protocols to yield the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives may themselves possess interesting catalytic properties or serve as valuable intermediates for further functionalization.
Furthermore, the carboxylic acid group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.gov This strategy could enable the selective introduction of new functional groups at the ortho position of the benzoic acid ring, leading to a diverse library of polysubstituted aromatic compounds. The interplay between the thioether and the carboxylic acid could lead to unique reactivity and selectivity patterns not observed with simpler substrates.
Additionally, the entire molecule could act as a bifunctional organocatalyst. The acidic proton of the carboxylic acid and the lone pairs on the sulfur atom could work in concert to activate substrates and facilitate a variety of organic transformations. Investigating its efficacy in reactions such as aldol (B89426) condensations, Michael additions, and esterifications would be a valuable research endeavor.
Integration into Advanced Materials Science Applications
The distinct structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.
A significant area of opportunity lies in the development of novel metal-organic frameworks (MOFs). nih.govnih.govmdpi.comosti.govresearchgate.net The carboxylic acid group can coordinate with metal ions to form the characteristic nodes of a MOF, while the phenylsulfanylmethyl arm can be directed into the pores or act as a flexible linker between layers. nih.gov The presence of the sulfur atom within the framework could lead to materials with enhanced affinity for heavy metals or specific organic molecules, making them suitable for applications in sensing, separation, and catalysis. The synthesis of MOFs using this compound with various metal centers (e.g., Zn, Cu, Co) would be a logical first step in exploring this avenue. nih.gov
Furthermore, this compound can be utilized as a monomer for the synthesis of functional polymers. The carboxylic acid can be converted into a polymerizable group, such as an ester or an amide, allowing for its incorporation into polyester (B1180765) or polyamide backbones. The pendant phenylsulfanylmethyl group would then impart specific functionalities to the resulting polymer, such as refractive index modulation, metal coordination sites, or responsive behavior upon oxidation of the thioether. Investigating the polymerization of derivatives of this compound and characterizing the thermal, mechanical, and optical properties of the resulting polymers is a promising research direction.
Development of High-Throughput Synthetic Methodologies
To accelerate the exploration of the chemical space around this compound, the development of high-throughput synthetic and screening methods is crucial.
Parallel synthesis techniques can be employed to rapidly generate a library of derivatives. nih.gov By varying the thiol and the substituted bromomethylbenzoic acid starting materials, a wide array of analogs with different electronic and steric properties can be produced. This could be achieved using automated synthesis platforms, significantly increasing the efficiency of compound production.
Once a library of compounds is synthesized, high-throughput screening methods can be used to evaluate their properties for various applications. nih.govnih.gov For instance, their potential as catalysts could be assessed by running numerous small-scale reactions in parallel and analyzing the results using techniques like gas chromatography or mass spectrometry. Similarly, their ability to form MOFs with different metal ions could be screened using high-throughput crystallization platforms. For biological applications, their interaction with specific targets could be evaluated using automated biochemical or cell-based assays. nih.gov
Computational Design of Novel Analogs with Predicted Properties
Computational modeling and simulation are powerful tools for predicting the properties of new molecules and guiding experimental efforts. For this compound, computational studies can provide valuable insights into its behavior and help in the rational design of novel analogs with desired functionalities.
Quantum mechanics (QM) calculations can be used to determine the electronic structure, conformational preferences, and reactivity of the molecule. For example, QM methods can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations. It can also be used to calculate properties such as the acidity of the carboxylic acid and the oxidation potential of the thioether.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of a series of analogs with their observed activity or properties. nih.govnih.gov By training these models on a dataset of known compounds, it becomes possible to predict the properties of new, unsynthesized analogs. This approach can be particularly useful for prioritizing which compounds to synthesize and test, thereby saving time and resources. For instance, a QSAR model could be built to predict the catalytic activity of different substituted analogs in a particular reaction.
Interdisciplinary Research at the Interface of Chemistry and Materials Science
The full potential of this compound can be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science.
Collaborations between synthetic chemists and materials scientists will be essential for translating the unique properties of this molecule into functional materials. For example, chemists could focus on developing efficient synthetic routes to the molecule and its derivatives, while materials scientists could investigate their assembly into ordered structures like MOFs and characterize their performance in applications such as gas storage or separation.
The development of "smart" materials based on this compound is another exciting prospect. The reversible oxidation of the thioether to a sulfoxide or sulfone could be used to create materials that change their properties in response to an external stimulus, such as an oxidizing agent. This could lead to the development of responsive coatings, drug delivery systems, or sensors.
Furthermore, the integration of computational design with experimental synthesis and characterization will create a powerful feedback loop for materials discovery. Computational models can predict promising new structures, which can then be synthesized and tested experimentally. The experimental results can, in turn, be used to refine and improve the computational models, leading to a more efficient and targeted approach to developing new materials based on this compound.
Conclusion
Summary of Key Academic Contributions and Discoveries
However, research into structurally related compounds offers some context. For instance, derivatives of benzoic acid are widely explored in medicinal chemistry. slideshare.netresearchgate.netpreprints.org The introduction of a thioether linkage, a key feature of the subject compound, is a common strategy in drug design and the synthesis of complex molecules. lookchem.comnih.gov Thioesters, which share a sulfur-carbon-oxygen motif, are recognized for their importance in biochemical pathways and as versatile intermediates in organic synthesis. wikipedia.org
More complex molecules incorporating a similar structural backbone have been investigated for their biological activity. A notable example is 3-(adenosylthiomethyl)benzoic acid, a derivative that has been studied as an inhibitor of the SARS-CoV-2 nsp14 methyltransferase. nih.gov This research highlights the potential for the broader class of thioether benzoic acids to serve as scaffolds for developing therapeutic agents. nih.gov
Remaining Challenges and Open Questions
The primary challenge concerning 3-[(Phenylsulfanyl)methyl]benzoic acid is the fundamental lack of research. The scientific community has yet to extensively explore its:
Synthetic Pathways: While general methods for creating thioethers and benzoic acid derivatives exist, optimized and scalable syntheses specific to this compound are not documented in academic literature. nih.govchemicalbook.com
Physicochemical Properties: Detailed characterization of its spectral, electronic, and physical properties remains to be publicly reported.
Reactivity and Stability: A thorough understanding of its chemical behavior, including its stability under various conditions and its reactivity with other chemical entities, is absent.
Biological Activity: There is no significant body of research investigating the potential pharmacological or biological effects of this specific compound.
Key open questions include whether this compound possesses any unique properties that would warrant its selection for further study over other, more well-documented, thioether benzoic acid derivatives.
Broader Implications for Chemical Science and Related Fields
Given the current state of knowledge, the broader implications of this compound for chemical science are speculative and based on the general importance of its constituent functional groups. The study of thioethers and benzoic acids continues to be a fertile ground for discovery in several areas:
Medicinal Chemistry: Benzoic acid and its derivatives are foundational in the development of a wide range of pharmaceuticals. researchgate.netpreprints.org The inclusion of a thioether moiety can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Future research could explore if this compound or its analogs could serve as building blocks for new therapeutic agents.
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The sulfur atom in the thioether linkage could offer unique properties, such as coordination with metals or specific optical and electronic characteristics, that could be exploited in materials science.
Synthetic Methodology: The development of novel synthetic routes to compounds like this compound could contribute to the broader toolkit of organic chemists. organic-chemistry.orgrsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Phenylsulfanyl)methyl]benzoic acid, and how are reaction conditions optimized?
- Synthetic Routes : The compound can be synthesized via sulfanylation of a benzyl precursor. For example, chlorination of 4-(methylsulfanyl)benzoic acid using chlorine gas with FeCl₃ as a catalyst under controlled temperature (40–60°C) and pressure (1–2 atm) is a common method for analogous sulfanyl-substituted benzoic acids .
- Optimization : Reaction efficiency depends on catalyst loading (e.g., 5–10 mol% FeCl₃), solvent choice (polar aprotic solvents like DCM enhance electrophilic substitution), and stepwise purification via recrystallization or column chromatography to isolate intermediates .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (C=O stretch at ~1700 cm⁻¹) and sulfanyl moiety (C-S stretch at ~600–700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Differential scanning calorimetry (DSC) determines melting point consistency .
Advanced Research Questions
Q. How can reaction intermediates be stabilized during the synthesis of sulfanyl-substituted benzoic acid derivatives?
- Intermediate Handling : Reactive intermediates like 3-[(Phenylsulfanyl)methyl]benzoyl chloride are prone to hydrolysis. Stabilize by using anhydrous conditions (e.g., Schlenk line) and low temperatures (0–5°C). Additives like molecular sieves or scavengers (e.g., triethylamine) mitigate side reactions .
Q. What computational strategies are effective for predicting biological targets of this compound?
- Docking Studies : Molecular docking tools (AutoDock Vina, Schrödinger Suite) model interactions with enzymes like mycolic acid methyl transferases (MAMTs), which are critical in tuberculosis pathogenesis. Prioritize targets by docking scores (e.g., scores < -9 kcal/mol indicate strong binding) and validate via in vitro assays .
- SAR Analysis : Structure-activity relationship (SAR) studies compare derivatives with varied substituents (e.g., electron-withdrawing groups at the phenyl ring enhance bioactivity). QSAR models quantify contributions of substituent logP and Hammett constants .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Electronic Modulation : Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase electron density at the sulfanyl methyl group, enhancing nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. Substituent effects are quantified via Hammett σ constants and DFT calculations (e.g., Fukui indices) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Scalability Issues : Key challenges include maintaining stoichiometric control in large batches and minimizing exothermic side reactions. Use flow chemistry for safer heat management. Optimize solvent recovery (e.g., toluene distillation) and employ green chemistry principles (e.g., catalytic recycling) .
Methodological Considerations
Q. How to resolve contradictions in reported bioactivity data for sulfanyl-substituted benzoic acids?
- Data Reconciliation : Cross-validate results using orthogonal assays (e.g., MIC determinations vs. enzyme inhibition assays). Account for variables like bacterial strain variability (e.g., M. tuberculosis H37Rv vs. clinical isolates) and compound solubility in assay media .
Q. What protocols ensure long-term stability of this compound in storage?
- Storage Guidelines : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the sulfanyl group. Lyophilization enhances stability for aqueous solutions. Monitor degradation via periodic HPLC analysis .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 260.33 g/mol (HRMS) | |
| Melting Point | 140–144°C (DSC) | |
| logP (Octanol-Water) | 2.8 (Calculated via ChemAxon) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, shake-flask) |
Table 2 : Comparative Bioactivity of Sulfanyl-Substituted Benzoic Acid Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3-[(Phenylsulfanyl)methyl]BA | MmaA1 (M. tuberculosis) | 5.2 | 1.6 | |
| 3-Chloro-4-(methylsulfanyl)BA | Cytochrome P450 | 8.7 | N/A |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
